

# KIN1148: A Technical Guide to a Novel RIG-I Agonist and Vaccine Adjuvant

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## Compound of Interest

Compound Name: KIN1148

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## Abstract

**KIN1148** is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a potent vaccine adjuvant.[1][2] A derivative of the benzothiazole compound KIN1000, **KIN1148** was developed through structure-activity relationship (SAR) studies to possess improved solubility and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **KIN1148**, including its mechanism of action, experimental protocols, and available data presented for easy reference.

## Chemical Structure and Physicochemical Properties

**KIN1148**, with the formal name N-benzo[1,2-d:3,4-d']bisthiazol-2-yl-2-naphthalenecarboxamide, is a small molecule with a molecular weight of 361.44 g/mol and a chemical formula of C<sub>19</sub>H<sub>11</sub>N<sub>3</sub>OS<sub>2</sub>. Its structure is characterized by a central benzobisthiazole core linked to a naphthalene carboxamide moiety. This lipophilic compound has a calculated LogP (cLogP) of 4.76, indicating limited solubility in aqueous solutions.[4] For experimental use, **KIN1148** is typically dissolved in dimethyl sulfoxide (DMSO).

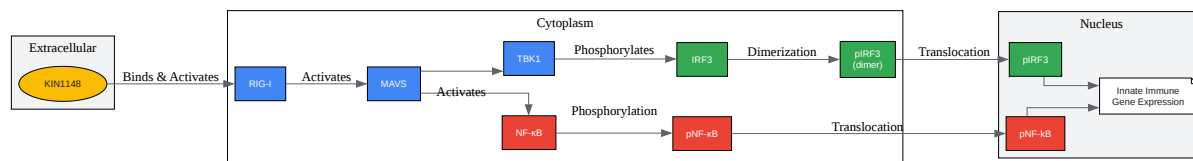
Property	Value	Source
Chemical Formula	C <sub>19</sub> H <sub>11</sub> N <sub>3</sub> OS <sub>2</sub>	
Molecular Weight	361.44 g/mol	[3]
CAS Number	1428729-56-9	[3]
Formal Name	N-benzo[1,2-d:3,4-d']bisthiazol-2-yl-2-naphthalenecarboxamide	[3]
cLogP	4.76	[4]
Solubility	DMSO: ≥ 100 mg/mL (276.67 mM)	
Appearance	Light yellow to yellow solid	[2]

## Mechanism of Action: A RIG-I-Mediated Immune Response

**KIN1148** exerts its adjuvant effect by directly engaging the retinoic acid-inducible gene I (RIG-I), a key pathogen recognition receptor in the innate immune system.[3][5] This interaction triggers a signaling cascade that leads to the activation of two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[1][3]

The activation of RIG-I by **KIN1148** is notable for its non-canonical nature. Unlike viral RNA, **KIN1148** binding does not induce ATPase activity or compete with ATP.[5][6] Instead, it promotes RIG-I self-oligomerization, a crucial step in the activation of downstream signaling.[3] This leads to the recruitment of signaling partners such as TRIM25, 14-3-3ε, DHX15, TBK1, and NEMO, which assemble on the MAVS adaptor protein.[3]

The subsequent activation of IRF3 and NF-κB drives the expression of a distinct transcriptional program. This program is characterized by the upregulation of innate immune genes, chemokines, and cytokines, including CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, and IL-8.[3] This robust innate immune response ultimately enhances the adaptive immune response to co-administered vaccine antigens, leading to increased antibody production and T-cell activation.[3][5]



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Caption: **KIN1148** signaling pathway initiating innate immunity.

## Biological Activity and In Vivo Efficacy

**KIN1148** has demonstrated significant biological activity both in vitro and in vivo. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and activates IRF3-responsive promoters.[2] Furthermore, it leads to a greater induction of endogenous IRF3-dependent genes like ISG54 and OASL compared to its parent compound.[2]

In animal models, **KIN1148** has shown considerable promise as a vaccine adjuvant. When formulated in liposomes and administered intramuscularly to mice with a suboptimal dose of an influenza vaccine, it provided protection against a lethal viral challenge.[1] This protection was associated with an enhanced influenza virus-specific IL-10 and Th2 response by T cells.[1] Prime-boost immunization with the **KIN1148**-adjuvanted vaccine induced antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[1]

Parameter	Result	Experimental Model	Source
IRF3 Nuclear Translocation	Dose-dependent increase	PH5CH8 cells	<a href="#">[2]</a>
IRF3-dependent Gene Expression	Increased ISG54 and OASL	PH5CH8 cells	<a href="#">[2]</a>
In Vivo Protection	Protection from lethal influenza challenge	C57BL/6 mice	<a href="#">[1]</a>
Antibody Response	Increased neutralizing antibodies	C57BL/6 mice	<a href="#">[1]</a>
T-cell Response	Induced influenza-specific IL-10 and Th2 response	C57BL/6 mice	<a href="#">[1]</a>

## Experimental Protocols

### Liposomal Formulation of KIN1148

For in vivo studies, **KIN1148** is formulated into liposomes to improve its delivery and adjuvant activity.[\[4\]](#)

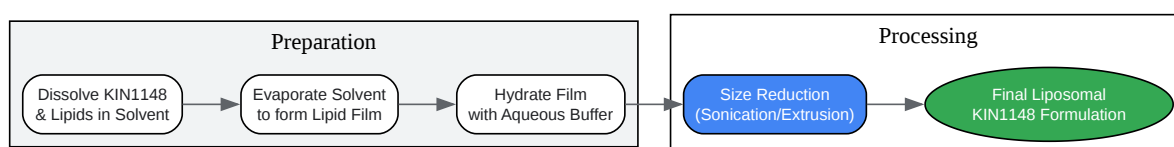
Materials:

- **KIN1148**
- Phospholipids (e.g., DOPC, cholesterol)
- Organic solvent (e.g., chloroform or ethanol)
- Phosphate-buffered saline (PBS)

Protocol:

- Dissolve **KIN1148** and phospholipids in the organic solvent.

- Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.[7]
- Hydrate the lipid film with PBS.[7]
- The resulting mixture can be further processed by sonication or extrusion to create unilamellar vesicles of a desired size.
- For a final formulation used in mouse studies, liposomes containing **KIN1148** (5 mg/mL) and phospholipids (40 mg/mL) are prepared.[2]



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Caption: Workflow for preparing liposomal **KIN1148**.

## In Vitro IRF3 and NF-κB Activation Assay

This protocol describes how to assess the activation of IRF3 and NF-κB in cell culture following treatment with **KIN1148**.

Materials:

- HEK293 cells
- Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% FBS
- **KIN1148** stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- Sendai virus (SeV) (positive control for RIG-I activation)

- Lysis buffer
- Antibodies for Western blot (p-IRF3, total IRF3, p-NF- $\kappa$ B, total NF- $\kappa$ B, and a loading control like GAPDH)

Protocol:

- Plate HEK293 cells and grow to 80-90% confluency.
- Treat cells with **KIN1148** at desired concentrations (e.g., 10 or 20  $\mu$ M) for various time points (e.g., up to 12 hours).<sup>[1]</sup> Include vehicle control (0.5% DMSO) and positive control (SeV infection) groups.<sup>[1]</sup>
- After treatment, wash cells with cold PBS and lyse them.
- Perform Western blot analysis on the cell lysates to detect the phosphorylated (activated) and total forms of IRF3 and NF- $\kappa$ B.

## In Vivo Murine Influenza Challenge Study

This protocol outlines a prime-boost immunization and challenge study in mice to evaluate the adjuvant efficacy of **KIN1148**.

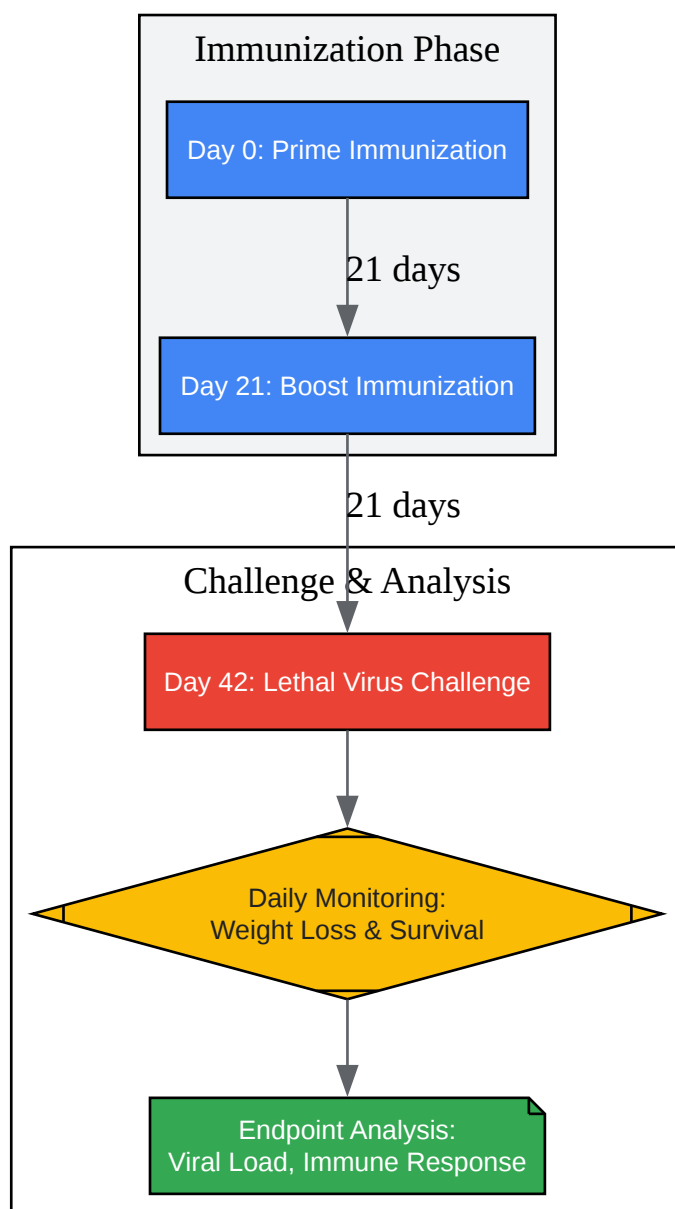
Materials:

- C57BL/6 mice
- Suboptimal dose of a split influenza virus vaccine (e.g., H1N1 A/California/07/2009)
- Liposomal **KIN1148**
- Vehicle control (blank liposomes)
- Mouse-adapted lethal influenza virus (e.g., A/California/04/2009)

Protocol:

- Divide mice into experimental groups: vaccine + **KIN1148**, vaccine + vehicle, and vaccine + PBS.

- On day 0 (prime), immunize mice intramuscularly with the respective formulations. A typical dose is 50 µg of **KIN1148** and 400 µg of phospholipid per mouse.[\[2\]](#)
- On day 21 (boost), administer a second immunization.
- On day 42, challenge the mice with a lethal dose (e.g., 10x LD<sub>50</sub>) of the mouse-adapted influenza virus.
- Monitor mice daily for weight loss and survival for a defined period (e.g., 14 days).
- At specific time points post-challenge, tissues can be harvested to measure viral load and analyze immune responses (e.g., antibody titers, T-cell responses).



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Caption: In vivo experimental workflow for **KIN1148** adjuvant efficacy.

## Pharmacokinetic Properties

While **KIN1148** was specifically designed for improved pharmacokinetic properties compared to its predecessor KIN1000, detailed quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are not yet publicly available.[3] The improved solubility and formulation



in liposomes suggest efforts to enhance its bioavailability and in vivo stability.[3][4] Further studies are required to fully characterize the pharmacokinetic profile of **KIN1148**.

## Conclusion

**KIN1148** is a promising small-molecule RIG-I agonist with potent adjuvant activity. Its well-defined chemical structure, demonstrated mechanism of action through the activation of IRF3 and NF-κB, and in vivo efficacy in preclinical models make it a compelling candidate for further development as a vaccine adjuvant. The provided data and experimental outlines serve as a valuable resource for researchers and drug development professionals interested in harnessing the potential of **KIN1148** to enhance vaccine-induced immunity.

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## References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curehunter.com [curehunter.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
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